Methyl 3-chloro-1H-indole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDQCOYUDDOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1H-indole-6-carboxylate typically involves the chlorination of indole derivatives followed by esterification. One common method includes the reaction of 3-chloroindole with methyl chloroformate under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Methyl 3-chloro-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs
Key structural analogs include:
Key Observations:
- Substituent Position Effects : The position of chlorine and ester groups significantly influences reactivity and molecular interactions. For example, methyl 6-chloro-1H-indole-3-carboxylate (6-Cl, 3-COOCH₃) has a high structural similarity (0.97) to the target compound but differs in substituent orientation .
Physicochemical Properties
- Melting Points : While specific data for this compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid exhibit melting points of 199–201°C, suggesting that esterification and halogenation may lower melting points compared to carboxylic acids .
- Synthetic Accessibility : Chlorination at the 3-position (as in the target compound) may require regioselective methods, whereas 5- or 6-chloro derivatives could involve different electrophilic substitution conditions .
Biological Activity
Methyl 3-chloro-1H-indole-6-carboxylate is a compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL in some derivatives .
- Anticancer Properties : Studies indicate that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in pancreatic and breast cancer cells, with GI50 values in the low nanomolar range .
- Antiviral and Anti-inflammatory Effects : Indole derivatives are generally recognized for their antiviral and anti-inflammatory properties, suggesting potential therapeutic applications for this compound in these areas.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cellular Pathways : The compound influences multiple biochemical pathways, affecting cellular functions such as apoptosis and proliferation. It has been observed to induce apoptotic effects in cancer cells, which is critical for its anticancer activity .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression and inflammation. For example, some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antiproliferative Studies : A recent study demonstrated that certain derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, outperforming standard treatments like erlotinib .
- Microbial Resistance : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing the compound's potential as a lead for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
